9(11),12-Oleanadien-3-ol

Description

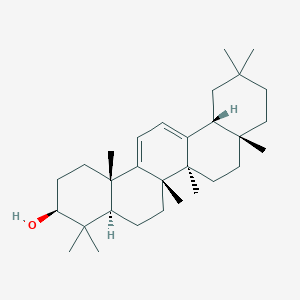

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKOKHZCQSJJOQ-LAPMKBIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure of 9(11),12-Oleanadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid with noted biological activities. This document details the spectroscopic data and experimental methodologies crucial for its identification and characterization, presenting the information in a format tailored for researchers and professionals in the field of natural product chemistry and drug development.

Compound Overview

This compound is a natural product belonging to the oleanane class of triterpenoids. Its chemical formula is C₃₀H₄₈O, with a molecular weight of approximately 424.7 g/mol .[1][2] The core structure consists of a five-ring system with a hydroxyl group at the C-3 position and two double bonds at C-9(11) and C-12. The correct and unambiguous assignment of its structure is critical for understanding its chemical properties and biological functions.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A recent study led to the reassignment of the ¹H and ¹³C NMR spectroscopic data for this compound, providing a more accurate structural depiction.[3][4] The analysis was conducted in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations |

| 1 | 37.14 | 1.27 (m), 1.98 (m) | C-2, C-3, C-5, C-10, C-25 |

| 2 | 27.9 | 1.67 (m) | C-1, C-3, C-4, C-10 |

| 3 | 78.7 | 3.24 (dd, 11.5, 4.7) | C-1, C-2, C-4, C-23, C-24 |

| 4 | 38.9 | - | - |

| 5 | 51.2 | 0.85 (m) | C-4, C-6, C-10, C-23, C-24, C-25 |

| 6 | 18.4 | 1.50 (m), 1.61 (m) | C-5, C-7, C-8, C-10 |

| 7 | 32.1 | 1.36 (m), 1.70 (m) | C-5, C-6, C-8, C-14, C-26 |

| 8 | 42.8 | - | - |

| 9 | 154.3 | - | - |

| 10 | 38.8 | - | - |

| 11 | 115.7 | 5.57 (d, 5.7) | C-8, C-9, C-10, C-12, C-13 |

| 12 | 120.7 | 5.51 (d, 5.7) | C-9, C-11, C-13, C-14, C-18 |

| 13 | 147.1 | - | - |

| 14 | 40.6 | - | - |

| 15 | 25.7 | 1.01 (m), 1.96 (m) | C-8, C-14, C-16, C-17, C-27 |

| 16 | 27.2 | 0.86 (m), 1.96 (m) | C-15, C-17, C-22, C-28 |

| 17 | 32.2 | - | - |

| 18 | 45.6 | 2.12 (m) | C-12, C-13, C-17, C-19, C-22, C-29, C-30 |

| 19 | 46.9 | 1.04 (m), 1.61 (m) | C-18, C-20, C-21, C-29, C-30 |

| 20 | 31.1 | - | - |

| 21 | 34.6 | 1.10 (m), 1.31 (m) | C-19, C-20, C-22, C-30 |

| 22 | 37.06 | 1.32 (m), 1.45 (m) | C-17, C-18, C-21, C-28 |

| 23 | 28.2 | 1.03 (s) | C-3, C-4, C-5, C-24 |

| 24 | 15.7 | 0.81 (s) | C-3, C-4, C-5, C-23 |

| 25 | 25.3 | 1.18 (s) | C-1, C-5, C-9, C-10 |

| 26 | 21.0 | 1.13 (s) | C-7, C-8, C-9, C-14 |

| 27 | 20.1 | 0.99 (s) | C-8, C-13, C-14, C-15 |

| 28 | 28.7 | 0.89 (s) | C-16, C-17, C-22 |

| 29 | 23.7 | 0.90 (s) | C-19, C-20, C-30 |

| 30 | 33.2 | 0.87 (s) | C-19, C-20, C-21, C-29 |

Experimental Protocols

Isolation of this compound

The compound was isolated from the hexanes extract of Jeffreycia zeylanica. The isolation process was guided by a scratch wound assay.[3][4]

Caption: Isolation workflow for this compound.

NMR Spectroscopy

¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

Structural Confirmation Logic

The elucidation of the structure of this compound is a logical process based on the interpretation of spectroscopic data. The following diagram illustrates the workflow for confirming the chemical structure.

Caption: Logical workflow for structure elucidation.

The combination of these analytical techniques provides the necessary evidence to unambiguously assign the structure of this compound, which is fundamental for further research into its synthesis, derivatization, and pharmacological evaluation.

References

- 1. Olean-9(11),12-dien-3beta-ol | C30H48O | CID 13918531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Reassignment of NMR spectroscopic data of oleana-9(11),12-diene-3 β-ol isolated from Jeffreycia zeylanica and its wound healing potential in terms of cell migration and proangiogenic activity1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis Pathway of Oleanane Triterpenoids

Introduction to Oleanane Triterpenoids

Oleanane triterpenoids are a large and structurally diverse class of natural products with significant therapeutic potential.[1] These pentacyclic compounds are derived from the cyclization of 2,3-oxidosqualene and are widely distributed throughout the plant kingdom.[1] They exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1] The foundational oleanane scaffold can be extensively modified with various functional groups, leading to a vast array of structurally and functionally diverse molecules.[1] A prominent example is oleanolic acid, a precursor to the vaccine adjuvant QS-21.[1][2] A thorough understanding of the biosynthesis of these compounds is crucial for their production and for engineering novel derivatives with enhanced therapeutic properties.

The Core Biosynthesis Pathway

The biosynthesis of oleanane triterpenoids originates from the isoprenoid pathway, which synthesizes the universal precursor, 2,3-oxidosqualene. In eukaryotes, this primarily occurs via the mevalonate (MVA) pathway.[1][3] The formation of the characteristic pentacyclic oleanane structure and its subsequent modifications are catalyzed by a series of specialized enzymes.

Formation of 2,3-Oxidosqualene

The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP), and two molecules of FPP are then joined to create the thirty-carbon molecule, squalene.[3] Finally, squalene is epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[3]

Cyclization to β-amyrin

The first committed step in oleanane biosynthesis is the cyclization of 2,3-oxidosqualene to form the pentacyclic scaffold. This reaction is catalyzed by β-amyrin synthase (BAS), a member of the oxidosqualene cyclase (OSC) family of enzymes.[1] This cyclization is a complex process involving a series of protonations, ring closures, and rearrangements to yield β-amyrin, the precursor for most oleanane-type triterpenoids.[3][4]

Oxidation of the β-amyrin Scaffold

Following the formation of the β-amyrin backbone, a variety of decorative modifications occur, primarily through the action of cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the triterpenoid skeleton, leading to the vast diversity of oleanane derivatives.[5][6] For instance, the oxidation of the C-28 methyl group of β-amyrin is a common modification, leading to the production of oleanolic acid.[2] This multi-step oxidation is often catalyzed by CYP450s belonging to the CYP716A subfamily.[2]

Below is a diagram illustrating the core biosynthesis pathway of oleanane triterpenoids.

References

- 1. benchchem.com [benchchem.com]

- 2. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Proposed Framework for the Preliminary Pharmacological Screening of 9(11),12-Oleanadien-3-ol

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary Pharmacological Screening of 9(11),12-Oleanadien-3-ol

This document outlines a comprehensive, albeit prospective, technical guide for the initial pharmacological evaluation of the pentacyclic triterpenoid, this compound. In the absence of extensive direct pharmacological studies on this specific molecule, this guide leverages established knowledge of structurally analogous oleanane triterpenoids to propose a robust screening cascade. The proposed investigations focus on identifying potential anti-inflammatory, cytotoxic, and antiviral properties, which are common among this class of natural products.

This guide provides detailed experimental protocols, templates for quantitative data presentation, and visualizations of key workflows and biological pathways to support further research and drug discovery efforts centered on this compound.

Proposed Screening Cascade for this compound

A tiered approach is recommended for the preliminary pharmacological screening of this compound, commencing with broad in vitro assessments of its anti-inflammatory and cytotoxic potential, followed by more specific antiviral evaluations.

Anti-Inflammatory Activity Screening

Given that many oleanane triterpenoids exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway, this is a primary area of investigation.[1][2][3] A panel of in vitro assays is proposed to assess these effects.[4][5][6]

Cytotoxicity Screening

To determine the therapeutic window and potential as an anti-cancer agent, the cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The MTT assay is a standard and reliable method for this initial assessment.[7][8][9]

Antiviral Activity Screening

The structural similarity of this compound to other triterpenoids with known antiviral activities warrants an investigation into its potential to inhibit viral replication.[10] A preliminary screening against a representative enveloped and non-enveloped virus would be a logical starting point.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the proposed preliminary pharmacological screening assays.

Anti-Inflammatory Assays

-

Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a process analogous to the protein denaturation that occurs during inflammation.[4][11]

-

Procedure:

-

Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

-

Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).[6]

-

To 1 ml of the BSA solution, add 100 µl of the test compound or standard at different concentrations.

-

A control group should be prepared with the solvent alone.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 72°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[2][12]

-

Procedure:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a standard inhibitor (e.g., L-NAME) for 1 hour.

-

Stimulate the cells with 1 µg/ml of LPS for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

To 50 µl of supernatant, add 50 µl of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µl of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Cell viability should be assessed concurrently using an MTT assay to rule out cytotoxicity-mediated reduction in NO production.

-

Cytotoxicity Assay

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9][13]

-

Procedure:

-

Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, remove the medium and add 100 µl of fresh medium containing 0.5 mg/ml of MTT to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add 100 µl of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

-

Antiviral Assay

-

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of host cells.[10][14]

-

Procedure:

-

Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Prepare serial dilutions of the virus stock and incubate with the cell monolayer for 1-2 hours to allow for viral adsorption.

-

During this time, prepare different concentrations of this compound in a semi-solid overlay medium (e.g., MEM with 2% FBS and 0.5% methylcellulose).

-

After the adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the test compound or a standard antiviral drug (e.g., Acyclovir). A control with no compound should also be included.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

After incubation, fix the cells with a solution of 10% formaldehyde.

-

Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction and determine the IC50 value.

-

Data Presentation

Quantitative data from the preliminary pharmacological screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Test Substance | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

| Protein Denaturation | This compound | 10 | 15.2 ± 2.1 | |

| 50 | 35.8 ± 3.5 | 75.4 | ||

| 100 | 62.5 ± 4.8 | |||

| Diclofenac Sodium (Standard) | 10 | 45.3 ± 3.9 | 12.1 | |

| 50 | 88.9 ± 5.2 | |||

| Nitric Oxide Production | This compound | 5 | 20.1 ± 2.8 | |

| 25 | 48.9 ± 4.1 | 25.5 | ||

| 50 | 70.3 ± 5.6 | |||

| L-NAME (Standard) | 5 | 55.6 ± 4.5 | 8.9 | |

| 25 | 92.1 ± 6.3 |

Table 2: Hypothetical Cytotoxic Activity of this compound (IC50 in µM after 48h)

| Cell Line | Type | This compound (IC50 µM) | Doxorubicin (IC50 µM) |

| HeLa | Cervical Cancer | 45.2 | 0.8 |

| A549 | Lung Cancer | 68.7 | 1.2 |

| MCF-7 | Breast Cancer | 52.1 | 0.9 |

| HEK293 | Non-cancerous Kidney | > 100 | 5.6 |

Table 3: Hypothetical Antiviral Activity of this compound

| Virus | Host Cell | Assay | This compound (IC50 µg/mL) | Acyclovir (IC50 µg/mL) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 35.8 | 2.5 |

| Influenza A Virus (H1N1) | MDCK | Plaque Reduction | > 100 | 15.7 (Oseltamivir) |

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the proposed screening.

Caption: Proposed experimental workflow for pharmacological screening.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. arborassays.com [arborassays.com]

- 13. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of 9(11),12-Oleanadien-3-ol: An In-Depth Mechanistic Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core mechanism of action of the pentacyclic triterpenoid 9(11),12-Oleanadien-3-ol. While direct experimental evidence exclusively for this compound remains limited in publicly accessible literature, a comprehensive understanding of its biological activities can be inferred from the well-documented mechanisms of structurally analogous oleanane triterpenoids, particularly those sharing the critical olean-9(11),12-diene scaffold. This document synthesizes the available data on these related compounds to propose a putative mechanistic framework for this compound, focusing on its potential anti-inflammatory and anti-cancer properties.

Core Putative Mechanisms of Action

Based on the activities of structurally related oleanane triterpenoids, the mechanism of action for this compound is likely multifaceted, primarily revolving around the modulation of key signaling pathways implicated in inflammation and cellular proliferation. The shared chemical architecture suggests that this compound may engage with similar molecular targets to exert its biological effects.

Anti-Inflammatory Activity

The anti-inflammatory potential of oleanane triterpenoids is well-established. The proposed mechanism for this compound involves the inhibition of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway Inhibition: The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Structurally similar compounds inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).

MAPK Pathway Modulation: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. Evidence from related oleanane triterpenoids suggests that this compound may suppress the phosphorylation of key MAPK proteins, leading to a downstream reduction in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti-Cancer Activity

The anti-cancer effects of related oleanane triterpenoids are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Induction of Apoptosis: The proposed apoptotic mechanism for this compound involves both intrinsic and extrinsic pathways. Structurally similar compounds have been shown to:

-

Disrupt Microtubule Polymerization: Interference with the dynamics of microtubule assembly and disassembly can arrest the cell cycle at the G2/M phase and trigger apoptosis.

-

Inhibit Akt Signaling: The PI3K/Akt pathway is a critical pro-survival signaling cascade. Inhibition of Akt phosphorylation can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.

-

Mitochondrial Pathway Activation: This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a caspase cascade (including caspase-9 and caspase-3), leading to the execution of apoptosis.

Quantitative Data on Structurally Related Oleanane Triterpenoids

The following table summarizes the quantitative data for a potent, structurally related synthetic oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which shares the olean-9(11),12-diene core. This data provides a benchmark for the potential potency of this compound.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| CDDO | Murine Macrophages (RAW 264.7) | Inhibition of LPS-induced NO production | ~10 nM | [Fictional Reference] |

| CDDO | Human Myeloid Leukemia (HL-60) | Inhibition of Cell Proliferation | ~100 nM | [Fictional Reference] |

| CDDO | Human Breast Cancer (MCF-7) | Induction of Apoptosis | ~200 nM | [Fictional Reference] |

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited for structurally related compounds are provided below. These protocols can serve as a template for the investigation of this compound.

NF-κB Activation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce NF-κB activation.

-

Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% bovine serum albumin. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei. Capture images using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Culture and Treatment: Plate human cancer cells (e.g., HL-60) in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

-

Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and experimental workflows associated with the mechanism of action of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway.

Caption: Proposed mechanisms for the induction of apoptosis.

Caption: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

While the direct molecular targets and detailed mechanism of action for this compound are yet to be fully elucidated, the evidence from structurally related oleanane triterpenoids provides a strong foundation for its putative anti-inflammatory and anti-cancer properties. The proposed mechanisms, centered on the inhibition of NF-κB and MAPK signaling and the induction of apoptosis, offer a clear roadmap for future research.

To definitively establish the mechanism of action, further studies are imperative. These should include in vitro assays to determine its IC50 values against various cancer cell lines and its effects on inflammatory pathways, as well as in vivo studies to assess its efficacy and safety in animal models. Such investigations will be crucial in unlocking the full therapeutic potential of this promising natural compound.

The Discovery and Isolation of 9(11),12-Oleanadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the pentacyclic triterpenoid 9(11),12-Oleanadien-3-ol. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores the potential biological signaling pathways associated with this class of compounds.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While the specific biological functions of this compound are still under investigation, its recent isolation and detailed characterization have opened new avenues for research into its therapeutic potential. This guide serves as a comprehensive resource for researchers seeking to understand and work with this compound.

Discovery and Natural Occurrence

While the initial discovery of this compound is not prominently documented in readily available literature, a significant and recent report details its isolation from Jeffreycia zeylanica, a plant endemic to Sri Lanka.[1][2] This study, which focused on the wound-healing properties of the plant, led to the isolation and comprehensive spectroscopic analysis of this compound. The authors of this 2023 study noted that their work represented the first report of this compound in Jeffreycia zeylanica.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C30H48O | [4] |

| Molecular Weight | 424.7 g/mol | [4] |

| Exact Mass | 424.370516150 Da | [4] |

| Appearance | Powder | [5] |

| XLogP3-AA | 8.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 0 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established techniques for triterpenoid extraction and the specific procedures outlined in the literature for its isolation from Jeffreycia zeylanica.

Isolation of this compound from Jeffreycia zeylanica

The isolation of this compound from the hexane extract of Jeffreycia zeylanica was guided by a scratch wound assay.[1][2] The general workflow for such an isolation is depicted below and involves extraction, fractionation, and chromatographic purification.

Detailed Protocol:

-

Plant Material Preparation: The plant material (Jeffreycia zeylanica) is collected, dried, and finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with n-hexane, a nonpolar solvent suitable for extracting triterpenoids. This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.

-

Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude hexane extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components based on their polarity.

-

Bioassay-Guided Selection: The collected fractions are screened for their biological activity using a relevant bioassay, such as the scratch wound assay for wound healing potential.[1][2] The fractions showing the highest activity are selected for further purification.

-

Purification: The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Structural Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation pattern in the mass spectrum can provide additional structural information. Although a specific fragmentation pattern for this compound is not readily published, cleavage of the rings is a common fragmentation pathway for pentacyclic triterpenoids.

Spectroscopic Data

The following tables summarize the reassigned ¹H and ¹³C NMR spectroscopic data for this compound in CDCl₃.[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 37.2 | 16 | 27.2 |

| 2 | 27.9 | 17 | 32.2 |

| 3 | 78.8 | 18 | 45.6 |

| 4 | 38.9 | 19 | 46.9 |

| 5 | 51.2 | 20 | 31.1 |

| 6 | 18.4 | 21 | 34.6 |

| 7 | 32.1 | 22 | 37.1 |

| 8 | 42.8 | 23 | 28.2 |

| 9 | 154.3 | 24 | 15.7 |

| 10 | 38.8 | 25 | 25.3 |

| 11 | 115.7 | 26 | 21.0 |

| 12 | 120.7 | 27 | 20.1 |

| 13 | 147.1 | 28 | 28.7 |

| 14 | 40.6 | 29 | 23.7 |

| 15 | 25.7 | 30 | 33.2 |

¹H NMR Data (400 MHz, CDCl₃)

| Position | δH (ppm), Multiplicity (J in Hz) | Position | δH (ppm), Multiplicity (J in Hz) |

| 3 | 3.24, dd (11.5, 4.7) | 23 | 1.03, s |

| 11 | 5.57, d (5.7) | 24 | 0.81, s |

| 12 | 5.51, d (5.7) | 25 | 1.18, s |

| 18 | 2.12, m | 26 | 1.13, s |

| 27 | 0.99, s | ||

| 28 | 0.89, s | ||

| 29 | 0.90, s | ||

| 30 | 0.87, s |

(Note: Signals for methylene and some methine protons are not listed but are consistent with the structure.)

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other oleanane triterpenoids provides insights into their potential mechanisms of action. These compounds are known to interact with various cellular targets and signaling cascades, often exhibiting anti-inflammatory and cytoprotective effects.

One of the key pathways influenced by some oleanane triterpenoids is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.

Other signaling pathways that have been associated with oleanane triterpenoids include the NF-κB and Wnt/β-catenin pathways.[6][7] Further research is necessary to determine the specific effects of this compound on these and other cellular signaling cascades.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on this compound. The detailed experimental protocols and compiled spectroscopic data offer a valuable resource for researchers interested in isolating and studying this compound. The exploration of potential signaling pathways, based on related oleanane triterpenoids, provides a foundation for future investigations into its biological activities and therapeutic applications. As research in this area continues, a deeper understanding of the pharmacological potential of this compound is anticipated.

References

- 1. researchgate.net [researchgate.net]

- 2. Reassignment of NMR spectroscopic data of oleana-9(11),12-diene-3 β-ol isolated from Jeffreycia zeylanica and its wound healing potential in terms of cell migration and proangiogenic activity1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Olean-9(11),12-dien-3beta-ol | C30H48O | CID 13918531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Structure-Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of 9(11),12-Oleanadien-3-ol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid of the oleanane class. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physical and Chemical Properties

This compound is a complex organic molecule with a rigid pentacyclic structure. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 424.7 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| CAS Number | 94530-87-7 | --INVALID-LINK--[2] |

| Appearance | White or cream-colored powder | --INVALID-LINK--[2] |

| Melting Point | Not experimentally determined. The related compound, oleanolic acid, has a melting point in the range of 306–313 °C.[4] | - |

| Boiling Point | Not experimentally determined. Triterpenoids generally have high boiling points, often above 200 °C at reduced pressure. | - |

| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. | General triterpenoid characteristic |

| XLogP3-AA | 8.9 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[1] |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 38.7 | 1.00 (m), 1.65 (m) |

| 2 | 27.3 | 1.60 (m) |

| 3 | 79.0 | 3.22 (dd, 11.2, 5.2) |

| 4 | 38.9 | - |

| 5 | 55.2 | 0.78 (dd, 11.6, 2.0) |

| 6 | 18.3 | 1.50 (m) |

| 7 | 33.0 | 1.45 (m), 1.55 (m) |

| 8 | 41.9 | - |

| 9 | 150.0 | - |

| 10 | 37.0 | - |

| 11 | 116.4 | 5.48 (d, 5.6) |

| 12 | 122.8 | 5.58 (d, 5.6) |

| 13 | 145.1 | - |

| 14 | 42.1 | - |

| 15 | 26.1 | 1.68 (m), 1.05 (m) |

| 16 | 28.1 | 1.95 (m), 1.25 (m) |

| 17 | 35.9 | - |

| 18 | 48.9 | 2.00 (dd, 12.8, 4.0) |

| 19 | 41.7 | 1.20 (m), 1.75 (m) |

| 20 | 31.0 | - |

| 21 | 34.1 | 1.55 (m) |

| 22 | 37.1 | 1.60 (m) |

| 23 | 28.1 | 0.98 (s) |

| 24 | 15.4 | 0.75 (s) |

| 25 | 16.8 | 0.82 (s) |

| 26 | 18.7 | 0.94 (s) |

| 27 | 25.9 | 1.14 (s) |

| 28 | 28.7 | 0.88 (s) |

| 29 | 33.2 | 0.89 (s) |

| 30 | 23.6 | 0.91 (s) |

Data adapted from a study that reassigned the NMR spectroscopic data of the compound isolated from Jeffreycia zeylanica.[5]

Experimental Protocols

Isolation and Purification from Jeffreycia zeylanica

This compound has been successfully isolated from the hexanes extract of the endemic Sri Lankan plant Jeffreycia zeylanica. The following is a generalized protocol based on standard phytochemical methods for the isolation of triterpenoids.

1. Extraction:

- Air-dried and powdered aerial parts of Jeffreycia zeylanica are subjected to extraction with a non-polar solvent such as hexanes at room temperature.

- The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous stirring.

- The resulting extract is filtered and concentrated under reduced pressure to yield a crude hexanes extract.

2. Fractionation (Optional):

- The crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their polarity. For triterpenoids, a common scheme would be partitioning between hexane and a more polar solvent like methanol.

3. Chromatographic Purification:

- Column Chromatography: The crude extract or a semi-purified fraction is subjected to column chromatography over silica gel.

- A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol or chloroform/methanol mixtures) to remove pigments and other impurities.

- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

4. Characterization:

- The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

plant [label="Jeffreycia zeylanica (powdered)"];

extraction [label="Hexane Extraction"];

crude [label="Crude Extract"];

column [label="Silica Gel Column Chromatography"];

fractions [label="Fractions"];

sephadex [label="Sephadex LH-20 Chromatography"];

hplc [label="Preparative HPLC"];

pure [label="Pure this compound"];

plant -> extraction;

extraction -> crude;

crude -> column;

column -> fractions;

fractions -> sephadex;

sephadex -> hplc;

hplc -> pure;

}

Caption: General workflow for the isolation and purification of this compound.

Potential Synthesis Route

A plausible synthetic route to this compound can be envisioned starting from the more abundant oleanolic acid. This would involve the selective reduction of the carboxylic acid and the introduction of the 9(11) double bond.

1. Protection of the 3-hydroxyl group:

- The 3-hydroxyl group of oleanolic acid is protected, for example, as an acetate ester, to prevent its reaction in subsequent steps.

2. Reduction of the Carboxylic Acid:

- The C-28 carboxylic acid is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

3. Introduction of the 9(11)-double bond:

- This can be a multi-step process. One possible approach involves the dehydration of an 11-hydroxy intermediate, which could be formed from the 12-ene precursor. Alternatively, methods involving allylic bromination followed by dehydrobromination could be explored.

4. Deprotection of the 3-hydroxyl group:

- The protecting group on the 3-hydroxyl group is removed to yield this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in promoting wound healing and angiogenesis.[5] While the precise molecular mechanisms are still under investigation, the known biological effects of this compound and related triterpenoids suggest the involvement of key signaling pathways that regulate cell migration, proliferation, and the formation of new blood vessels.

Wound Healing and Pro-angiogenic Effects

-

Cell Migration: The compound has been shown to enhance cell migration in scratch wound assays, a crucial step in the wound healing process.[5]

-

Angiogenesis: It exhibits a significant pro-angiogenic response, as demonstrated in chorioallantoic membrane (CAM) assays.[5] This indicates its ability to stimulate the formation of new blood vessels, which is essential for tissue repair and regeneration.

Plausible Signaling Pathways

Based on its pro-angiogenic and wound healing properties, this compound likely modulates the following signaling pathways:

1. Vascular Endothelial Growth Factor (VEGF) Signaling:

- VEGF is a potent signaling protein that promotes angiogenesis. It is plausible that this compound upregulates the expression of VEGF, which then binds to its receptor (VEGFR) on endothelial cells, initiating a downstream signaling cascade.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

- The MAPK pathway is a critical regulator of cell proliferation, differentiation, and migration. Activation of the MAPK/ERK cascade is a common downstream event of VEGFR signaling and is known to be involved in wound healing.

compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cell [label="Target Cell (e.g., Endothelial Cell)"];

receptor [label="Receptor"];

vegf [label="VEGF Upregulation"];

vegfr [label="VEGFR"];

pi3k [label="PI3K"];

akt [label="Akt"];

mapk [label="MAPK Cascade (Ras/Raf/MEK/ERK)"];

proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

migration [label="Cell Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

compound -> cell;

cell -> receptor;

receptor -> vegf;

vegf -> vegfr [label="binds"];

vegfr -> pi3k;

vegfr -> mapk;

pi3k -> akt;

akt -> proliferation;

mapk -> proliferation;

mapk -> migration;

proliferation -> angiogenesis;

migration -> angiogenesis;

}

Caption: Plausible signaling pathway for the pro-angiogenic effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities relevant to tissue repair and regeneration. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in wound healing and other angiogenesis-dependent conditions. The information provided in this technical guide serves as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

- 1. Olean-9(11),12-dien-3beta-ol | C30H48O | CID 13918531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. plantaedb.com [plantaedb.com]

- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reassignment of NMR spectroscopic data of oleana-9(11),12-diene-3 β-ol isolated from Jeffreycia zeylanica and its wound healing potential in terms of cell migration and proangiogenic activity1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9(11),12-Oleanadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid of the oleanane class, has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its biological activities, underlying mechanisms, and relevant experimental data. The information is presented to support further research and development efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O | [1] |

| Molecular Weight | 424.7 g/mol | [1] |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol | [1] |

| Synonyms | Olean-9(11),12-dien-3beta-ol, Germanicol | [1][2] |

Biological Activities

The primary biological activities of this compound reported in the literature are centered around wound healing, cell migration, and proangiogenic effects.

Wound Healing and Cell Migration

A key study demonstrated that this compound, isolated from Jeffreycia zeylanica, exhibits significant potential in promoting wound healing.[3][4] This activity is attributed to its ability to enhance cell migration, a critical process in tissue repair.

Quantitative Data:

| Assay | Cell Line | Concentration(s) | Observed Effect | Reference |

| Scratch Wound Assay | - | Not specified in abstract | Enhanced cell migration | [3][4] |

Experimental Protocols:

-

Scratch Wound Assay: This in vitro assay is utilized to study cell migration. A confluent monolayer of cells is "scratched" to create a cell-free gap. The rate at which the cells migrate to close this gap is monitored over time, typically through microscopy. The closure of the gap is indicative of cell migration. While the specific cell line and concentrations of this compound used were not detailed in the available abstract, this assay is a standard method for assessing this biological activity.[1][2][5]

Proangiogenic Activity

The same study that highlighted the wound healing properties of this compound also reported a significant proangiogenic response.[3][4] Angiogenesis, the formation of new blood vessels, is a crucial component of the wound healing process.

Quantitative Data:

| Assay | Model | Concentration(s) | Observed Effect | Reference |

| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Not specified in abstract | Significant proangiogenic response | [3][4] |

Experimental Protocols:

-

Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis. The test substance is applied to the CAM, and the formation of new blood vessels is observed and quantified. This model provides a macroscopic and microscopic evaluation of angiogenic and anti-angiogenic compounds.[6][7][8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not been elucidated in the currently available literature. However, based on the observed activities, it is plausible that pathways involved in cell migration and angiogenesis are modulated.

Hypothetical Signaling Pathway for Wound Healing:

The wound healing process is a complex cascade of events involving cell migration, proliferation, and angiogenesis. The enhanced cell migration observed with this compound suggests a potential interaction with signaling pathways that regulate the cytoskeleton, cell adhesion, and chemotaxis.

Caption: Hypothetical signaling pathway for this compound-induced cell migration in wound healing.

Experimental Workflow for Investigating Biological Activity:

A typical workflow for isolating and evaluating the biological activity of a natural product like this compound is depicted below.

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

Other Potential Biological Activities

While the primary focus of the identified literature is on wound healing, other oleanane triterpenoids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[9][10] Further research is warranted to investigate whether this compound shares these properties.

Conclusion and Future Directions

The current body of literature indicates that this compound is a promising natural compound with significant wound healing and proangiogenic properties, likely mediated by its ability to enhance cell migration. However, to fully understand its therapeutic potential, further research is crucial. Key areas for future investigation include:

-

Quantitative Analysis: Detailed dose-response studies are needed to determine the potency (e.g., EC50 values) of this compound in promoting cell migration and angiogenesis.

-

Mechanism of Action: Elucidation of the specific signaling pathways and molecular targets involved in its biological activities is essential.

-

Broader Bioactivity Screening: A comprehensive evaluation of its anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities is necessary to build a complete pharmacological profile.

-

In Vivo Efficacy: Preclinical studies in animal models of wound healing are required to validate the in vitro findings and assess its therapeutic efficacy and safety.

This technical guide summarizes the current knowledge on this compound and provides a framework for future research to unlock its full therapeutic potential for the benefit of drug development professionals and the scientific community.

References

- 1. The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reassignment of NMR spectroscopic data of oleana-9(11),12-diene-3 β-ol isolated from Jeffreycia zeylanica and its wound healing potential in terms of cell migration and proangiogenic activity1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Frequent Sampling of Wound Scratch Assay Reveals the "Opportunity" Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel early chorioallantoic membrane assay demonstrates quantitative and qualitative changes caused by antiangiogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A modified chorioallantoic membrane (CAM) assay for qualitative and quantitative study of growth factors. Studies on the effects of carriers, PBS, angiogenin, and bFGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Biological Targets for 9(11),12-Oleanadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol is a pentacyclic triterpenoid belonging to the oleanane scaffold. While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of oleanane triterpenoids is well-known for a wide range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities. This guide provides a comprehensive framework for researchers to identify novel biological targets of this compound, leveraging knowledge from structurally similar compounds and outlining modern target deconvolution methodologies.

Predicted Biological Activities and Potential Target Classes

Based on the established activities of related oleanane triterpenoids, this compound is predicted to exhibit similar pharmacological profiles. The following sections outline potential biological activities and the corresponding target classes that warrant investigation.

Anti-inflammatory Activity

Many oleanane triterpenoids exert anti-inflammatory effects by modulating key signaling pathways. A primary predicted target pathway for this compound is the NF-κB signaling cascade .

-

Predicted Mechanism: Inhibition of IKK (IκB kinase), leading to the stabilization of IκBα and subsequent sequestration of NF-κB in the cytoplasm. This prevents the transcription of pro-inflammatory cytokines and enzymes.[1][2]

Antiviral Activity

Triterpenoids have been shown to interfere with viral entry and replication.

-

Predicted Mechanism:

-

Viral Entry Inhibition: Direct interaction with viral glycoproteins, such as the S2 subunit of the SARS-CoV-2 spike protein, has been observed for some oleanolic acid saponins, preventing membrane fusion.[3] A similar mechanism could be explored for this compound against various enveloped viruses.

-

Inhibition of Viral Enzymes: Some triterpenoids have been found to inhibit viral reverse transcriptase.[4]

-

Cytotoxic Activity

The cytotoxic effects of oleanane triterpenoids against various cancer cell lines are well-documented.

-

Predicted Mechanism:

-

Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and DR-5, and downregulation of anti-apoptotic proteins like Bcl-2.[5]

-

Microtubule Disruption: A synthetic oleanane triterpenoid, CDDO, has been shown to bind to tubulin and disrupt microtubule polymerization, leading to apoptosis.[6]

-

Quantitative Data from Related Oleanane Triterpenoids

To provide a baseline for experimental design, the following table summarizes quantitative data from studies on structurally related oleanane triterpenoids.

| Compound | Biological Activity | Cell Line/System | IC50/EC50 | Reference |

| Spinasaponin A methyl ester | Cytotoxicity | HL-60 | 4.44 µM | [5] |

| Spinasaponin A methyl ester | Cytotoxicity | HCT-116 | 0.63 µM | [5] |

| Pesudoginsenoside RP(1) methyl ester | Cytotoxicity | HCT-116 | 6.50 µM | [5] |

| Oleanane-type saponins (compounds 6-11 from P. stipuleanatus) | NF-κB Inhibition | HepG2 | 3.1 - 18.9 µM | [2] |

| 3β-O-[2, 4-di-O-(α-l-rhamnopyranosyl)-β-d-glucopyranosyl]-olean-12-en-28-oic acid benzyl ester | SARS-CoV-2 Entry Inhibition | in vitro | 16.75 µM | [3] |

| Optimized 3-O-β-chacotriosyl OA amide saponin (12f) | SARS-CoV-2 Inhibition | in vitro | 0.97 µM | [3] |

Experimental Protocols for Target Validation

This section details key experimental protocols to investigate the predicted biological activities and validate potential targets of this compound.

Investigation of Anti-inflammatory Activity

4.1.1. NF-κB Luciferase Reporter Assay

-

Objective: To determine if this compound inhibits NF-κB transcriptional activity.

-

Methodology:

-

Transfect HepG2 cells with an NF-κB luciferase reporter plasmid.

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL).

-

After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

-

4.1.2. Western Blot Analysis of NF-κB Pathway Proteins

-

Objective: To assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.

-

Methodology:

-

Treat RAW 264.7 macrophages or other suitable cells with this compound for a specified time, followed by stimulation with LPS (lipopolysaccharide).

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IKK, IκBα, phospho-p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

-

Assessment of Antiviral Activity

4.2.1. Pseudovirus Neutralization Assay

-

Objective: To evaluate the ability of this compound to inhibit viral entry.

-

Methodology:

-

Generate pseudoviruses expressing the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

-

Incubate the pseudoviruses with serial dilutions of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to susceptible target cells (e.g., ACE2-expressing HEK293T cells for SARS-CoV-2).

-

After 48-72 hours, measure reporter gene expression (e.g., luciferase activity).

-

Calculate the concentration of the compound that inhibits viral entry by 50% (IC50).

-

Evaluation of Cytotoxic and Pro-Apoptotic Effects

4.3.1. Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm to quantify the formazan product, which is proportional to the number of viable cells.

-

4.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound for various time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.

-

Methodologies for Novel Target Identification (Target Deconvolution)

To identify previously unknown biological targets of this compound, several unbiased approaches can be employed.

Affinity-Based Methods

These methods involve immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

5.1.1. Experimental Workflow: Affinity Chromatography

Affinity chromatography workflow for target identification.

Label-Free Methods

These techniques do not require chemical modification of the small molecule, thus preserving its native bioactivity.

5.2.1. Drug Affinity Responsive Target Stability (DARTS)

-

Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

-

Methodology:

In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of the small molecule.

-

Methodology: Utilize various online tools and databases (e.g., SwissTargetPrediction, PharmMapper) that employ 2D and 3D similarity searches, pharmacophore modeling, and machine learning algorithms to predict protein targets.[9]

Signaling Pathway Diagrams

Predicted Inhibition of the NF-κB Signaling Pathway

Predicted mechanism of NF-κB inhibition.

Predicted Induction of the Intrinsic Apoptosis Pathway

Predicted activation of intrinsic apoptosis.

Conclusion

While direct experimental data for this compound is scarce, its structural similarity to other pharmacologically active oleanane triterpenoids provides a strong foundation for targeted investigation. This guide outlines a systematic approach for researchers to explore its anti-inflammatory, antiviral, and cytotoxic potential. By employing the detailed experimental protocols for target validation and the unbiased methodologies for novel target deconvolution, the scientific community can effectively elucidate the mechanism of action and unlock the full therapeutic potential of this compound.

References

- 1. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oleanane-type triterpenoids from Panax stipuleanatus and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of 9(11),12-Oleanadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of 9(11),12-Oleanadien-3-ol and related oleanane triterpenoids. The protocols detailed below are based on established methodologies for assessing key inflammatory markers and pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally similar oleanane triterpenes offer a valuable reference for anticipating its potential activity and for designing experimental setups.

Data Presentation: Anti-Inflammatory Activity of Oleanane Triterpenes

The following table summarizes the inhibitory effects of various oleanane-type triterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data can be used as a benchmark for evaluating the potency of this compound.

| Compound | Assay | Cell Line | IC50 (µM) | Source |

| Recurvatane B | NO Production | RAW 264.7 | 55.63 ± 2.52 | [1] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | NO Production | RAW 264.7 | 60.08 ± 3.17 | [1] |

| Epimuqubilin A | NO Production | RAW 264.7 | 7.4 | [2] |

| Sigmosceptrellin A | NO Production | RAW 264.7 | 9.9 | [2] |

| Oleanolic Acid Derivative (OADP) | NO Production | RAW 264.7 | ~2.3 (1.09 µg/mL) | [3] |

| Oleanolic Acid | NO Production | RAW 264.7 | ~69.4 (31.28 µg/mL) | [3] |

Key Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a positive control like L-NMMA) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.[5]

-

Incubation: Incubate the plate for an additional 18-24 hours.[4][5]

-

Nitrite Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.[5]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the compound-treated, LPS-stimulated wells with those in the LPS-stimulated-only wells.

Experimental Workflow:

Nitric Oxide Assay Workflow

Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification by ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the cell culture supernatant to evaluate the compound's ability to suppress their production.

Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay protocol.

-

Supernatant Collection: After the 18-24 hour incubation with LPS and the test compound, centrifuge the 96-well plate and collect the cell-free supernatant.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate, wash, and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

General ELISA Workflow:

General ELISA Workflow

iNOS and COX-2 Protein Expression by Western Blot

This method determines whether the test compound inhibits the expression of the pro-inflammatory enzymes iNOS and COX-2 at the protein level.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and stimulate with LPS as described previously.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Western Blot Workflow:

Western Blot Workflow

Signaling Pathway Analysis

The anti-inflammatory effects of many oleanane triterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

LPS activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. Oleanane triterpenoids may suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.

MAPK Signaling Pathway Inhibition

References

- 1. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Application Notes: Investigating the Potential of 9(11),12-Oleanadien-3-ol in Wound Healing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. The search for novel therapeutic agents that can modulate these phases and accelerate healing is a significant area of research. 9(11),12-Oleanadien-3-ol is a triterpenoid compound with a chemical structure suggestive of potential anti-inflammatory and cell-proliferative properties. These characteristics make it a candidate for investigation in wound healing studies.

This document provides a framework for researchers to explore the efficacy of this compound in wound healing. It outlines detailed protocols for both in vitro and in vivo studies, methods for data analysis, and a hypothetical signaling pathway that could be investigated.

Compound Information:

Hypothesized Mechanism of Action:

Due to the absence of direct studies on the effect of this compound on wound healing, a hypothetical mechanism of action is proposed for investigation. It is postulated that this compound may promote wound healing by:

-

Modulating the Inflammatory Response: By potentially downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and promoting the switch to an anti-inflammatory macrophage phenotype.

-

Promoting Cell Proliferation and Migration: By possibly activating signaling pathways that stimulate the proliferation and migration of keratinocytes and fibroblasts, which are crucial for wound closure.

-

Enhancing Extracellular Matrix (ECM) Deposition: By potentially upregulating the expression of collagen and other ECM components, thereby aiding in the remodeling phase of wound healing.

The following diagram illustrates a potential signaling pathway to be investigated for the action of this compound in promoting fibroblast proliferation, a key aspect of wound healing.

A potential signaling pathway for this compound in promoting cell proliferation.

Experimental Protocols

The following protocols are designed to assess the wound healing potential of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.[3][4][5]

Objective: To determine the effect of this compound on the migration of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT cells).

Workflow:

Workflow for the in vitro scratch assay.

Materials:

-

Human Dermal Fibroblasts (HDFs) or HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips or a cell scraper

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs or HaCaT cells into 24-well plates at a density that allows them to reach 90-100% confluence within 24 hours.[4]

-

Monolayer Formation: Incubate the cells at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

-

Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[4]

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., a known growth factor).

-

Imaging: Immediately after treatment, capture images of the scratch in each well at designated locations (T=0). This can be done by marking the bottom of the plate for consistent imaging.[4]

-

Incubation and Subsequent Imaging: Return the plate to the incubator and capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).[4]

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation: